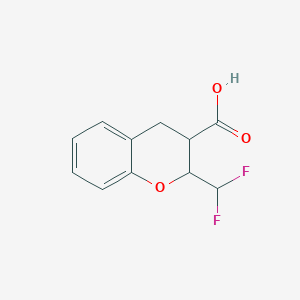

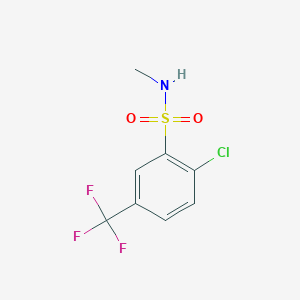

2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid” is a complex organic molecule. It likely contains a chromene backbone, which is a common structure in many organic compounds, particularly in bioactive molecules and drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, difluoromethylated compounds are often synthesized using various methods. For instance, novel fungicidally active succinate dehydrogenase inhibitors have been prepared, which carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component . Another study discussed the hydrolytic reactivity of 2-difluoromethyl pyrroles .Chemical Reactions Analysis

Difluoromethylation processes often involve X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The scientific research applications of 2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid mainly revolve around its synthesis and potential as an intermediate in organic chemistry. A noteworthy approach involves the efficient synthesis of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates through a one-pot multicomponent reaction. This process is catalyzed by a combination of ammonium acetate and acetic acid, indicating the compound's utility in synthesizing complex chromene derivatives which could have various pharmaceutical and material science applications (Duan et al., 2013).

Another study highlights the regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones, leading to fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes. This process showcases the reactivity and potential of fluorinated chromene derivatives in synthesizing novel compounds with possible biological activities (Sosnovskikh et al., 2003).

Environmental Degradation Studies

In environmental science, the stability and degradation of related fluorotelomer compounds like 6:2 fluorotelomer sulfonate under advanced oxidation processes have been studied. Although not directly related to this compound, this research provides insight into the environmental fate and treatability of fluorinated organic compounds. Such studies are essential for understanding the persistence and degradation pathways of fluorinated compounds in the environment (Yang et al., 2014).

Advanced Material and Catalysis Research

Further applications can be inferred from the research on related chromene and fluorinated compounds in material science and catalysis. For example, the synthesis of novel 1,2,3-triazole/isoxazole functionalized 2H-Chromene derivatives, which were evaluated for their cytotoxic activity, demonstrates the potential of chromene derivatives in medicinal chemistry and drug development (Reddy et al., 2014).

Mécanisme D'action

Target of Action

Difluoromethylation processes have been extensively studied and are known to involve various targets depending on the specific compound and its structure .

Mode of Action

For instance, metal-based methods can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Biochemical Pathways

Difluoromethylation processes can affect various biochemical pathways depending on the specific compound and its targets .

Pharmacokinetics

It’s known that the difluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Result of Action

Difluoromethylation processes can lead to various molecular and cellular effects depending on the specific compound and its targets .

Action Environment

It’s known that the biological environment can slightly change the molecular structure of difluoromethyl compounds .

Propriétés

IUPAC Name |

2-(difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-10(13)9-7(11(14)15)5-6-3-1-2-4-8(6)16-9/h1-4,7,9-10H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIUGQOEDXBLHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC=CC=C21)C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2882014.png)

![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2882022.png)

![tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2882023.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882024.png)

![Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B2882025.png)

![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2882027.png)

![ethyl 4-[(benzylcarbamoyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2882029.png)

![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-cyclohexylphenyl)-4-oxobutanoic acid](/img/structure/B2882033.png)

![8-fluoro-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2882034.png)